molecular formula C9H9F3N2S B1408693 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine CAS No. 1707581-25-6

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Cat. No. B1408693
CAS RN: 1707581-25-6
M. Wt: 234.24 g/mol
InChI Key: HGYYHXSFKKNHJT-UHFFFAOYSA-N
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Description

“3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” is a compound with the molecular formula C9H9F3N2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds .


Molecular Structure Analysis

The molecular structure of “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” consists of a pyridine ring attached to a thiazolidine ring, with a trifluoromethyl group attached to the pyridine ring . The exact structure analysis was not found in the retrieved papers.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” were not found in the retrieved papers, thiazolidine derivatives are known to participate in various chemical reactions due to their intriguing heterocyclic structure .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine” is 234.24 . Other specific physical and chemical properties were not found in the retrieved papers.

Future Directions

Thiazolidine derivatives, including “3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety suggest that many novel applications of such compounds will be discovered in the future .

properties

IUPAC Name

3-[2-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)8-7(2-1-3-13-8)14-4-5-15-6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYYHXSFKKNHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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